N-Allyl O-methyl thiocarbamate

Gas Chromatography Retention Index Flavor Chemistry

N-Allyl O-methyl thiocarbamate (CAS 41596-55-8) is a low-molecular-weight (131.2 g/mol) organosulfur compound of the O-alkyl thiocarbamate class, characterized by an allyl substituent on the nitrogen and a methoxy group on the thiocarbonyl. It is a liquid at ambient temperature and participates in reactions typical of thiocarbamates, including nucleophilic substitution and rearrangement.

Molecular Formula C5H9NOS
Molecular Weight 131.20 g/mol
CAS No. 41596-55-8
Cat. No. B14651884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl O-methyl thiocarbamate
CAS41596-55-8
Molecular FormulaC5H9NOS
Molecular Weight131.20 g/mol
Structural Identifiers
SMILESCOC(=S)NCC=C
InChIInChI=1S/C5H9NOS/c1-3-4-6-5(8)7-2/h3H,1,4H2,2H3,(H,6,8)
InChIKeyKFQCYQPZTRDLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl O-methyl thiocarbamate (CAS 41596-55-8): Baseline Identity and Procurement Context


N-Allyl O-methyl thiocarbamate (CAS 41596-55-8) is a low-molecular-weight (131.2 g/mol) organosulfur compound of the O-alkyl thiocarbamate class, characterized by an allyl substituent on the nitrogen and a methoxy group on the thiocarbonyl [1]. It is a liquid at ambient temperature and participates in reactions typical of thiocarbamates, including nucleophilic substitution and rearrangement [2]. The compound has been identified as an odor-active constituent in cress extracts and is noted for its garlic, Camembert cheese, and cabbage aroma profile [1].

Why Generic O-Alkyl Thiocarbamate Substitution Fails for N-Allyl O-methyl thiocarbamate (CAS 41596-55-8)


Within the O-alkyl thiocarbamate family, subtle variations in N- and O-substituents produce dramatic shifts in organoleptic character and chromatographic behavior, rendering compounds non-interchangeable for applications demanding precise sensory or analytical profiles [1]. A structural analog cannot simply be selected as a drop-in replacement based on class alone; the specific combination of an N-allyl and O-methyl group in this compound yields a unique garlic/cheese/cabbage odor distinct from the green, mushroom, or plastic notes of its closest homologues [1]. Procurement decisions must therefore be guided by compound-specific performance data rather than class-level assumptions.

Quantitative Differentiation Evidence for N-Allyl O-methyl thiocarbamate (CAS 41596-55-8) vs. Closest Analogs


Retention Index Differentiation of N-Allyl O-methyl thiocarbamate on Non-Polar Column

On an HP-1 (non-polar) column, N-allyl O-methyl thiocarbamate exhibits a retention index (RI) of 1115, which is lower than its N-allyl O-ethyl (RI 1195) and N-allyl O-propyl (RI 1286) homologues, and higher than N-ethyl O-methyl thiocarbamate (RI 1046) [1]. This systematic shift enables unambiguous chromatographic identification and quantification in complex matrices.

Gas Chromatography Retention Index Flavor Chemistry

Orthogonal Polarity Confirmation via Polar-Column Retention Index

On an HP-Innowax (polar) column, the retention index shifts to 1948, providing an orthogonal second-dimension verification step for this compound [1]. This dual-column RI pair (1115/1948) is experimentally established and unique among the studied O-alkyl thiocarbamates, distinctly separating it from N-ethyl O-methyl thiocarbamate (1046/1312) and N-allyl O-ethyl thiocarbamate (1195/1979).

Two-Dimensional GC Polar Column Confirmation Analysis

Distinctive Organoleptic Profile Enables Sensory-Directed Selection

N-Allyl O-methyl thiocarbamate delivers a highly specific, multi-faceted odor described by a trained sensory panel as garlic, Camembert cheese, and cabbage [1]. In contrast, its N-allyl O-ethyl homologue is described as garlic, cooked garlic, and onion, while N-allyl O-propyl is green, cress, and mild [1]. This documented divergence in odor character means the desired sensory note cannot be achieved simply by sourcing any readily available O-alkyl thiocarbamate.

Organoleptic Property Sensory Science Flavor Chemistry

Synthetic Utility as a Key Intermediate for N-Allyl-O-alkyl Thionocarbamate Flotation Agents

O-alkyl thiocarbamates of this structural type, specifically N-allyl-O-alkyl thionocarbamates, are well-established as promoters for sulfide ore flotation [2]. A patent-directed process for preparing these valuable collectors involves the reaction of allyl isothiocyanate with an alcohol in the presence of a catalyst to yield high-purity N-allyl-O-alkyl thionocarbamates, directly positioning N-allyl O-methyl thiocarbamate as the methyl ester member of this series [2].

Mineral Processing Flotation Chemistry Synthetic Intermediate

Evidence-Based Application Scenarios for Procuring N-Allyl O-methyl thiocarbamate (CAS 41596-55-8)


Analytical Reference Standard for Food and Environmental GC-MS Analysis

The certified retention index pair (1115/1948) [1] enables this compound to serve as a reliable, instrument-independent reference standard for identifying thiocarbamate odorants in complex food matrices (e.g., Brassica vegetables) or environmental monitoring of sulfide ore flotation residuals. Procurement of the authenticated compound ensures accurate library matching and eliminates ambiguity with co-eluting structural isomers.

Targeted Flavor and Fragrance Formulation Requiring a Garlic-Cheese Top-Note

The documented organoleptic profile of garlic, Camembert cheese, and cabbage [1] supports its procurement by flavor houses seeking to reproduce or enhance savory, alliaceous, or fermented dairy notes in complex formulations. The distinct sensory signature prevents formulators from inadvertently using a homologue that would introduce a green or plastic off-note, as confirmed by the divergent odor descriptions of the O-ethyl and O-propyl analogs.

Synthesis of N-Allyl-O-methyl Thionocarbamate for Mineral Flotation Selectivity Studies

As the smallest N-allyl-O-alkyl thionocarbamate precursor, this compound [2] is the logical starting material for synthesizing low-molecular-weight flotation collectors to investigate structure-activity relationships on specific sulfide ores. The lower yield (58%) relative to higher homologues [1] indicates that for bulk industrial flotation, the ethyl analog may be more economical, but for research-scale selectivity screening, the methyl variant is irreplaceable.

Odor-Active Volatile Library Construction for Structure-Odor Relationship Studies

N-Allyl O-methyl thiocarbamate is a key member of a structurally systematic O-alkyl thiocarbamate library [1]. Its procurement allows academic and industrial research groups to probe how incremental changes in N-alkyl and O-alkyl substitution modulate both chromatographic behavior and sensory character, supporting the rational design of novel flavor compounds.

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